alpha-Hydroxycaprylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

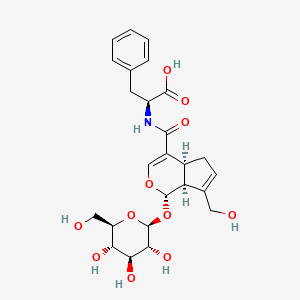

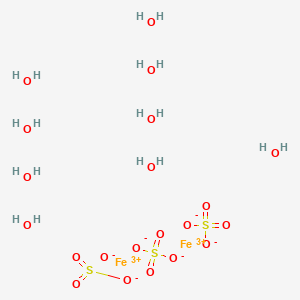

2-hydroxyoctanoate is a 2-hydroxy fatty acid anion that is the conjugate base of 2-hydroxyoctanoic acid, obtained by deprotonation of the carboxy group; major species at pH 7.3. It is a 2-hydroxy fatty acid anion and a hydroxyoctanoate. It is a conjugate base of a 2-hydroxyoctanoic acid.

Applications De Recherche Scientifique

Skin Care and Dermatology

Alpha hydroxy acids (AHAs), including alpha-hydroxycaprylate, are prominently used in dermatology and skin care. They enhance the desquamation of the stratum corneum and improve skin appearance. AHAs are effective in modulating the skin barrier function and preventing skin irritation. For instance, a study by Berardesca et al. (1997) demonstrated that AHAs, including glycolic acid and lactic acid, applied in cream form significantly improved barrier function and reduced skin irritation compared to controls (Berardesca et al., 1997). Another study by Fried and Cash (1998) indicated significant clinical improvements in facial skin tone and wrinkling after using AHAs, highlighting their restorative cutaneous benefits (Fried & Cash, 1998).

Polymer Degradation and Biocompatibility

Poly(caprolactone), a poly(alpha-hydroxy acid), has been studied for its biodegradable properties, biocompatibility, and bioresorbability, which are crucial in the field of human therapy. Ali et al. (1993) investigated the mechanisms of polymer degradation, emphasizing the importance of poly(alpha-hydroxy acids) in biodegradable implantable devices (Ali et al., 1993).

Tissue Engineering and Biomedical Applications

Research by Li et al. (2006) on poly(alpha-hydroxy esters) for tissue engineering applications revealed their potential in creating scaffolds morphologically similar to native extracellular matrix. These scaffolds showed promise in supporting cellular growth and maintaining structural integrity, underscoring their suitability for tissue engineering (Li et al., 2006).

Pharmaceutical Synthesis

Alpha-hydroxy ketones, produced using alpha-hydroxycaprylate, find application in the pharmaceutical industry. Hoyos et al. (2010) discussed biocatalytic strategies for synthesizing enantiomerically enriched alpha-hydroxy ketones, crucial in antidepressants and antitumor antibiotics, among other pharmaceuticals (Hoyos et al., 2010).

Biomedical Devices and Drug Delivery

The development of acrylic hydrogels with cyclodextrins, as explored by Santos et al. (2009), demonstrates the application of alpha-hydroxycaprylate in controlled drug delivery systems. These hydrogels can be used for developing medicated implants and devices such as drug-loaded soft contact lenses (dos Santos et al., 2009).

Propriétés

Nom du produit |

alpha-Hydroxycaprylate |

|---|---|

Formule moléculaire |

C8H15O3- |

Poids moléculaire |

159.2 g/mol |

Nom IUPAC |

2-hydroxyoctanoate |

InChI |

InChI=1S/C8H16O3/c1-2-3-4-5-6-7(9)8(10)11/h7,9H,2-6H2,1H3,(H,10,11)/p-1 |

Clé InChI |

JKRDADVRIYVCCY-UHFFFAOYSA-M |

SMILES canonique |

CCCCCCC(C(=O)[O-])O |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[1-[[1-(4-Chlorophenyl)cyclopropyl]-oxomethyl]-4-piperidinyl]-5-phenyl-1,3,4-oxadiazol-2-one](/img/structure/B1260229.png)

![4-Bromo-3-(carboxymethoxy)-5-[4-[[oxo(3-pyridinyl)methyl]amino]phenyl]-2-thiophenecarboxylic acid](/img/structure/B1260231.png)

![sodium;(2Z)-2-(5-hydroxy-5,7,8,9-tetrahydrobenzo[7]annulen-6-ylidene)acetate](/img/structure/B1260238.png)

![Pyrazolo[1,5-f]phenanthridine](/img/structure/B1260251.png)